

Physical and chemical properties of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

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Compound of Interest

Compound Name: 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

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An In-depth Technical Guide to 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide**. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical and Physical Properties

5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide is a heterocyclic organic compound featuring a pyrazole core. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.^{[1][2]} The compound's key identifiers and physicochemical properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide	
CAS Number	58046-54-1	[3]
Molecular Formula	C ₁₀ H ₁₁ N ₅ O	[3] [4]
Molecular Weight	217.23 g/mol	[3]
Melting Point	188-190 °C	[3]
Density	1.47 g/cm ³	[3]
Exact Mass	217.09600 Da	[3]
Monoisotopic Mass	217.09636 Da	[4]
XLogP3	1.73040	[3]
InChIKey	KCNDYIDCXSPGDF-UHFFFAOYSA-N	[4]
SMILES	C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)N	[4]

Synthesis and Experimental Protocols

The synthesis of **5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide** typically involves a two-step process: the initial formation of the pyrazole core followed by the conversion of a carboxylate ester to the desired carbohydrazide.

Protocol 1: Synthesis of the Pyrazole Core

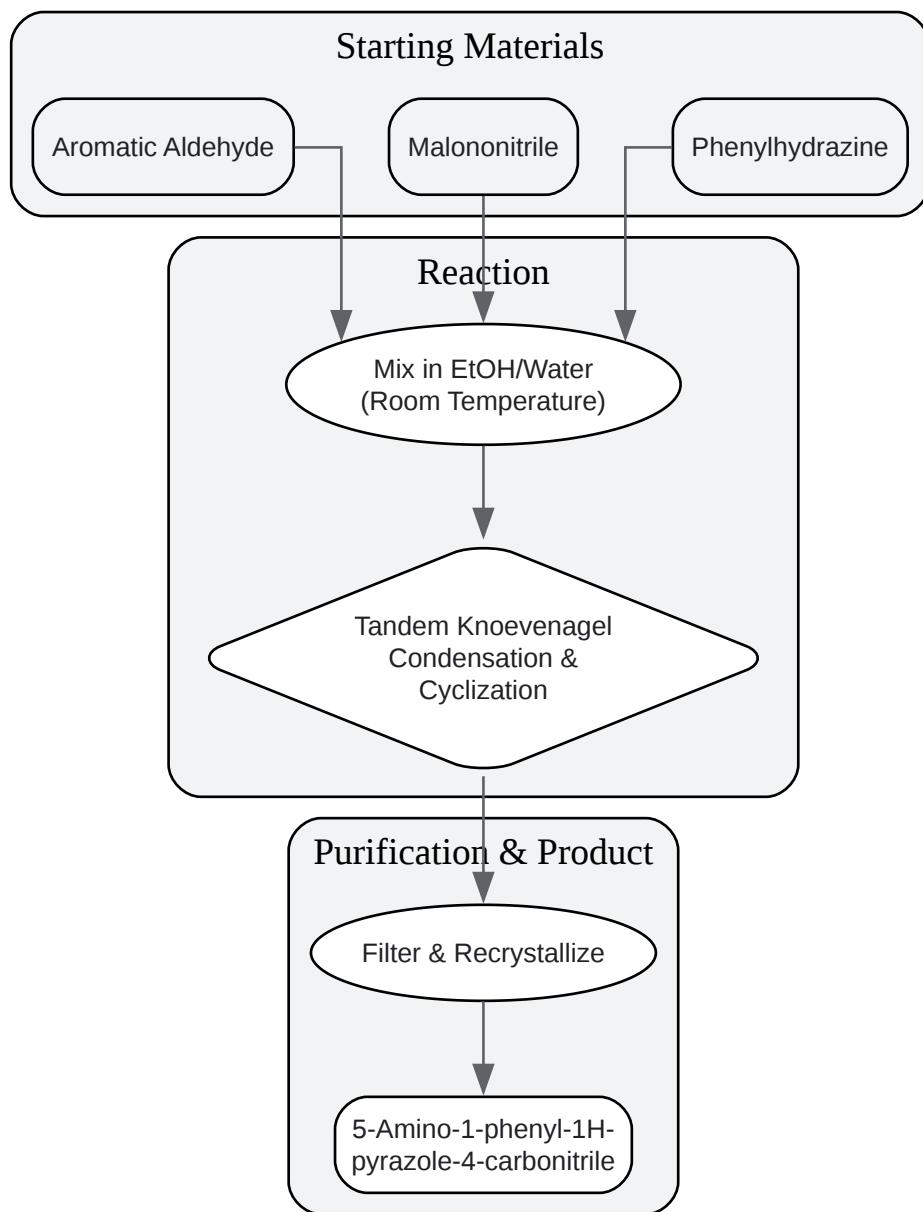
The pyrazole ring is commonly synthesized via a multi-component reaction. A general, catalyst-free approach involves the condensation of an aromatic aldehyde, a compound with an active methylene group (like malononitrile), and a hydrazine derivative (phenylhydrazine in this case). [\[5\]](#)[\[6\]](#)

Materials:

- Aromatic aldehyde (e.g., benzaldehyde)
- Malononitrile
- Phenylhydrazine
- Ethanol
- Water

Procedure:

- Dissolve equimolar amounts of the aromatic aldehyde, malononitrile, and phenylhydrazine in a suitable solvent system, such as a mixture of ethanol and water.[\[6\]](#)
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the product often precipitates from the reaction mixture.
- Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile precursor.[\[5\]](#)

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Caption: General workflow for the synthesis of the pyrazole core.

Protocol 2: Conversion of Ethyl Ester to Carbohydrazide

The most direct method for preparing the title compound is the reaction of its corresponding ethyl ester, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, with hydrazine hydrate. This is a standard transformation for converting esters to hydrazides.

Materials:

- Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
- Hydrazine hydrate (excess)
- Ethanol

Procedure:

- Dissolve the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in ethanol in a round-bottom flask.
- Add an excess of hydrazine hydrate to the solution.[\[7\]](#)
- Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the progress by TLC.[\[7\]](#)
- After the reaction is complete, allow the mixture to cool to room temperature.
- The product, **5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide**, will typically precipitate out of the solution.
- Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the final product. Note: While this is a standard procedure, some substituted pyrazole esters have been reported to be unreactive under these conditions, potentially requiring more forcing conditions or alternative synthetic routes.[\[8\]](#)

Spectroscopic Properties (Expected)

While specific experimental spectra for **5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide** are not readily available in the cited literature, the expected characteristics can be inferred from its structure and data from analogous compounds.[\[9\]](#)[\[10\]](#)

Spectroscopy	Expected Characteristic Signals
FT-IR (KBr, cm^{-1})	<ul style="list-style-type: none">- ~3400-3100: N-H stretching (from amino and hydrazide groups). Multiple bands are expected.- ~3100-3000: Aromatic C-H stretching.- ~1660-1680: C=O stretching (amide I band) from the carbohydrazide.[10]- ~1620-1580: N-H bending and C=N/C=C ring stretching.[10]
^1H NMR (DMSO-d ₆ , ppm)	<ul style="list-style-type: none">- ~9.0-9.5: A broad singlet for the CONH-NH₂ proton.- ~7.2-7.8: Multiplets corresponding to the protons of the phenyl ring.- ~7.5-8.0: A singlet for the C3-H proton of the pyrazole ring.- ~5.0-6.0: A broad singlet for the C5-NH₂ protons.- ~4.0-4.5: A broad singlet for the CONH-NH₂ protons.
^{13}C NMR (DMSO-d ₆ , ppm)	<ul style="list-style-type: none">- ~160-170: Carbonyl carbon (C=O) of the carbohydrazide.- ~150-155: C5 carbon of the pyrazole ring (attached to the amino group).- ~140-145: C3 carbon of the pyrazole ring.- ~120-140: Carbons of the phenyl ring.- ~90-100: C4 carbon of the pyrazole ring (attached to the carbohydrazide).

Biological Activity and Signaling Pathways

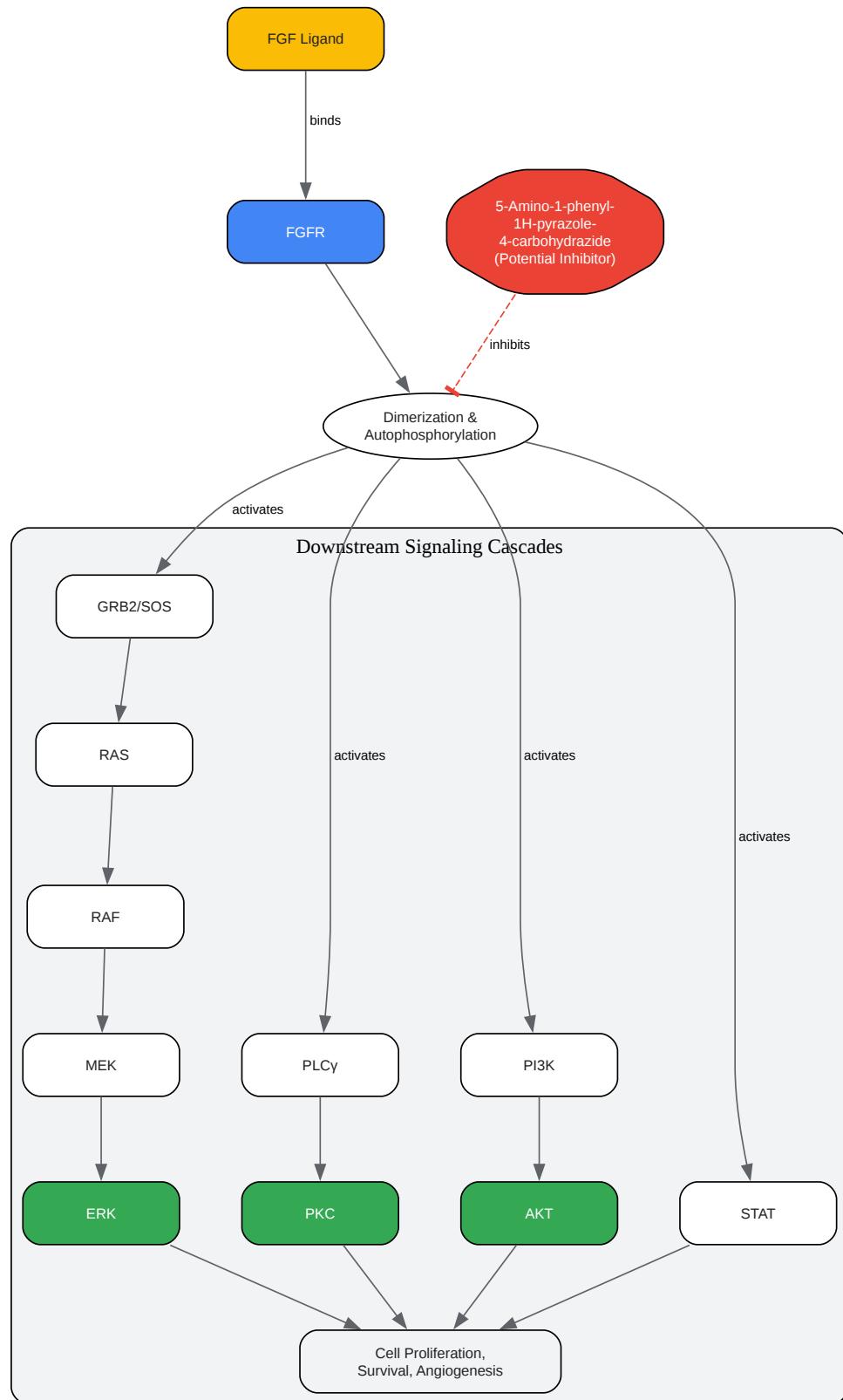
The pyrazole scaffold is a key feature in many compounds designed as kinase inhibitors.[11] Specifically, derivatives of 5-amino-1H-pyrazole have been designed and synthesized as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[8] Aberrant activation of the FGFR pathway is implicated in various cancers, making it a critical target for therapeutic development.[12][13]

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to the receptor, which induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[12] This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of several downstream pathways crucial for cell proliferation, survival, and differentiation.

Key Downstream Pathways:

- RAS-MAPK-ERK Pathway: This is a major pathway activated by FGFR, which influences gene expression related to cell proliferation and differentiation.[12]
- PI3K-AKT Pathway: This pathway is critical for cell survival and growth.
- JAK-STAT Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.
- PLC γ -PKC Pathway: This pathway regulates calcium signaling and various cellular processes.

Compounds like **5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide** may act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing the phosphorylation cascade, thereby inhibiting downstream signaling.

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Caption: Potential inhibition of the FGFR signaling pathway.

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